Benzyl (2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)carbamate
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Overview
Description
The compound is a carbamate derivative, which are organic compounds derived from carbamic acid . The benzyl group suggests the presence of a benzene ring, which is a common structure in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including the carbamate group, the benzyl group, and the piperazine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, carbamates can undergo reactions such as hydrolysis and alcoholysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, carbamates are stable compounds but can decompose under certain conditions .Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the complexity of the compound, it is likely that it may interact with multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
The presence of the carbamate group may enhance its stability and absorption, while the piperazine ring may facilitate its distribution .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Based on its structural components, it can be inferred that it may interact with enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s chemical properties, including its polarity, charge distribution, and functional groups .
Cellular Effects
Based on its structure, it may influence cell function by interacting with various cellular components . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies would need to be conducted to determine the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Future studies would need to investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Future studies would need to identify any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels .
Transport and Distribution
Future studies would need to identify any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Future studies would need to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3/c31-21(16-26-24(32)33-17-18-6-2-1-3-7-18)28-12-14-29(15-13-28)23-22-19-8-4-5-9-20(19)27-30(22)11-10-25-23/h1-3,6-7,10-11H,4-5,8-9,12-17H2,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUPEPMSFIBVFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)CNC(=O)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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